3,5-Dimethoxy-4-methylbenzoyl chloride
CAS No.: 34523-76-7
Cat. No.: VC2274007
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34523-76-7 |
|---|---|
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | 3,5-dimethoxy-4-methylbenzoyl chloride |
| Standard InChI | InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 |
| Standard InChI Key | HOQDXNMVZFRKAQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1OC)C(=O)Cl)OC |
| Canonical SMILES | CC1=C(C=C(C=C1OC)C(=O)Cl)OC |
Introduction
Chemical Identity and Physical Properties
3,5-Dimethoxy-4-methylbenzoyl chloride is an aromatic acid chloride with methoxy substituents at positions 3 and 5, and a methyl group at position 4 of the benzoyl ring. This substitution pattern creates a unique reactivity profile that distinguishes it from other benzoyl chlorides.
Basic Identification Data
| Parameter | Value |
|---|---|
| Chemical Name | 3,5-Dimethoxy-4-methylbenzoyl chloride |
| CAS Registry Number | 34523-76-7 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| MDL Number | MFCD11868011 |
The compound is recognized in chemical databases with specific identifiers that facilitate its unambiguous identification across various platforms and literature sources .
Structural Information
The molecular structure features a benzoic acid chloride scaffold with two methoxy groups at meta positions (3 and 5) and a methyl group at the para position (4), creating a distinctive substitution pattern that influences its chemical behavior and applications.
| Structural Parameter | Value |
|---|---|
| SMILES Notation | COc1cc(cc(OC)c1C)C(=O)Cl |
| InChI | InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 |
| InChI Key | HOQDXNMVZFRKAQ-UHFFFAOYSA-N |
| Exact Mass | 214.04000 |
These structural parameters provide essential information for computational chemistry applications and structure-based searching in chemical databases .
Physicochemical Properties
While comprehensive experimental physicochemical data is limited in the available literature, computational predictions and structure-based assessments reveal important properties of this compound.
| Property | Value |
|---|---|
| Polar Surface Area (PSA) | 35.53000 |
| LogP | 2.39120 |
| Physical State | Solid (presumed based on similar compounds) |
| Solubility | Soluble in most organic solvents; reacts with water and alcohols |
The moderately lipophilic character (LogP = 2.39) suggests good membrane permeability, which can be relevant for applications in biological systems or pharmaceutical intermediate synthesis .
Synthesis and Preparation Methods
The primary synthetic route to 3,5-Dimethoxy-4-methylbenzoyl chloride involves the activation of the corresponding carboxylic acid with chlorinating agents.
Standard Synthetic Approach
The compound is typically synthesized from 3,5-dimethoxy-4-methylbenzoic acid through a reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This process converts the carboxylic acid functional group into a more reactive acyl chloride.
The general reaction can be represented as:
This transformation typically requires heating under anhydrous conditions to drive the reaction to completion and ensure high yields of the desired product.
Alternative Preparation Methods
While the thionyl chloride method is most common, alternative approaches may include:
-
Reaction with oxalyl chloride ((COCl)₂) in the presence of catalytic DMF
-
Utilization of phosphorus trichloride (PCl₃) followed by chlorine gas
-
Application of cyanuric chloride as a mild chlorinating agent
These methodologies may offer advantages in terms of reaction conditions, yield, or compatibility with sensitive functional groups present in more complex substrates.
Chemical Reactivity and Applications
3,5-Dimethoxy-4-methylbenzoyl chloride exhibits the characteristic high reactivity of acid chlorides, making it valuable in synthetic organic chemistry.
General Reactivity Profile
As an acid chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:
| Nucleophile Class | Products | Applications |
|---|---|---|
| Alcohols (R-OH) | Esters | Fragrance intermediates, pharmaceutical building blocks |
| Amines (R-NH₂) | Amides | Peptide synthesis, pharmaceutical active ingredients |
| Hydrazines (R-NHNH₂) | Hydrazides | Precursors for heterocyclic compounds |
| Organometallic reagents | Ketones | Building blocks for complex molecules |
The presence of the methoxy groups at positions 3 and 5 modifies the electronic properties of the benzene ring, potentially influencing the reactivity and selectivity in these transformations.
Applications in Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various high-value compounds:
-
In pharmaceutical synthesis for creating biologically active molecules
-
As a building block for specialty chemicals and fine chemical production
-
In the preparation of modified benzoic acid derivatives with specific electronic properties
-
For introducing the functionalized benzoyl group into larger molecular structures
These classifications highlight the corrosive nature of the compound, primarily due to the reactive acid chloride functionality that can readily react with moisture on skin and mucous membranes to release hydrogen chloride.
| Manufacturer | Product Number | Specifications | Package Size | Price (as of 2021) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0388855 | 95.00% purity | 5 mg | $500.86 |
| Atlantic Research Chemicals | CC001150 | 95% purity | 1 g | $187.33 |
These commercial offerings indicate that the compound is considered a specialty chemical, with relatively high pricing reflecting its niche applications and possibly complex synthesis .
Regulatory Information
The compound is assigned regulatory identifiers in various jurisdictions, including:
-
Regulation number: 4-(7)-2442 (Japanese chemical regulation)
-
HS Code: 2918990090 (Harmonized System Code for international trade)
These designations are important for compliance with chemical regulations, import/export controls, and proper documentation in commercial transactions.
Analytical Characterization
Standard analytical techniques provide definitive identification and purity assessment of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Chromatographic Behavior
The compound's moderate lipophilicity (LogP = 2.39) suggests favorable chromatographic properties for analysis by HPLC or GC methods, depending on thermal stability considerations . These techniques would typically be employed for purity determination in commercial samples.
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